CID 71386416, also known as Pseudouridimycin, is a novel C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. This compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a significant candidate for addressing antibiotic resistance issues. Pseudouridimycin was discovered in the biosynthetic pathway of Streptomyces sp. ID38640, which highlights its potential as a natural product with therapeutic applications.
Pseudouridimycin is derived from the actinobacterium Streptomyces sp. ID38640. The biosynthetic pathway leading to its production has been characterized, revealing various enzymatic processes involved in its synthesis. The compound's unique structure and mechanism of action differentiate it from other nucleoside antibiotics currently in use.
Pseudouridimycin belongs to the class of C-nucleoside antibiotics. These compounds are characterized by the presence of a carbon atom in the nucleoside structure, which distinguishes them from traditional ribonucleosides. The classification of Pseudouridimycin is based on its structural features and biological activity against bacterial pathogens.
The synthesis of Pseudouridimycin involves a complex biosynthetic pathway that has been elucidated through genetic and biochemical studies. Key steps include:
These steps culminate in the production of Pseudouridimycin, which showcases the intricate interplay of enzymes in natural product biosynthesis.
Pseudouridimycin possesses a unique molecular structure characterized by a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This specific arrangement contributes to its biological activity and selectivity for bacterial RNA polymerase.
Pseudouridimycin undergoes several chemical reactions during its biosynthesis, primarily involving enzymatic transformations:
The detailed mechanisms of these reactions involve substrate specificity and enzyme kinetics that have been studied through mutagenesis and biochemical assays.
Pseudouridimycin exerts its antibacterial effect by selectively inhibiting bacterial RNA polymerase. The mechanism involves:
Studies have shown that Pseudouridimycin displays potent activity against various bacterial strains, underscoring its potential as an effective antibiotic.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of Pseudouridimycin.
Pseudouridimycin holds promise for several applications in scientific research and medicine:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3